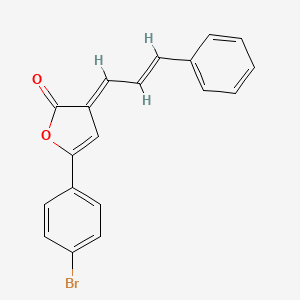![molecular formula C27H28Cl2N2O2 B5170726 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine, also known as DPPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPPE is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Scientific Research Applications
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine has also been shown to have potential as a treatment for drug addiction and withdrawal symptoms. Additionally, 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine has also been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress. Additionally, 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine has several advantages for lab experiments, including its high purity and stability. However, 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine. One area of research is the development of more efficient synthesis methods for 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine and its potential therapeutic applications. Future studies may also focus on the development of new formulations of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine that increase its solubility and reduce its potential toxicity. Finally, further studies are needed to explore the potential of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine as a treatment for neurodegenerative diseases and drug addiction.
Synthesis Methods
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine has been synthesized through various methods, including the reaction of 1-(4-(2,4-dichlorophenoxy)butanoyl)piperazine with benzhydrol in the presence of a catalyst. The reaction yields 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine as a white crystalline solid, which can be purified through recrystallization. Other methods include the reaction of 1-(4-(2,4-dichlorophenoxy)butanoyl)piperazine with diphenylmethane in the presence of a catalyst.
properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-4-(2,4-dichlorophenoxy)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Cl2N2O2/c28-23-13-14-25(24(29)20-23)33-19-7-12-26(32)30-15-17-31(18-16-30)27(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-6,8-11,13-14,20,27H,7,12,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVDXBVMXHUYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzhydrylpiperazin-1-yl)-4-(2,4-dichlorophenoxy)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)
![4'-(2-chloro-5-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5170658.png)
![2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)
![N-bicyclo[2.2.1]hept-2-yl-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5170670.png)

![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)
![butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5170684.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)
![N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)

![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)